Pocapavir

概要

説明

準備方法

合成ルートと反応条件: ポカパビルの合成には、コア構造の調製から始まり、さまざまな官能基の導入まで、複数のステップが含まれます。重要なステップには以下が含まれます。

コア構造の形成: コア構造は、一連の縮合反応によって合成されます。

官能基の導入: クロロ基やメトキシ基などのさまざまな官能基は、置換反応によって導入されます。

最終組み立て: 最終的な化合物は、一連のカップリング反応によって組み立てられ、その後、目的の生成物が得られるまで精製されます.

工業生産方法: ポカパビルの工業生産には、上記で述べた合成ルートのスケールアップが含まれます。 このプロセスは、収量と純度のために最適化されており、最終製品の一貫性を確保するために、厳格な品質管理措置が講じられています .

3. 化学反応解析

反応の種類: ポカパビルは、以下を含むいくつかのタイプの化学反応を受けます。

酸化: この化合物は酸化反応を受け、さまざまな酸化された生成物の生成につながる可能性があります。

還元: 還元反応は、ポカパビルをその還元された形態に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、ポカパビルのさまざまな酸化、還元、および置換誘導体が含まれます .

4. 科学研究への応用

ポカパビルは、以下を含む幅広い科学研究への応用を有しています。

化学: カプシド阻害剤とそのウイルスタンパク質との相互作用を研究するためのモデル化合物として使用されています。

生物学: エンテロウイルス複製に対するその効果と、治療薬としての可能性について調査されています。

医学: ポリオやコクサッキーウイルスを含むエンテロウイルス感染症の治療における使用が検討されています。

化学反応の分析

Types of Reactions: Pocapavir undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

科学的研究の応用

Scientific Research Applications

Pocapavir has a diverse range of applications in various fields of research:

- Chemistry : It serves as a model compound for studying capsid inhibitors and their interactions with viral proteins.

- Biology : Investigated for its effects on enterovirus replication and its potential therapeutic applications.

- Medicine : Explored for treating enterovirus infections, particularly poliovirus and coxsackievirus.

- Industry : Potential applications in developing antiviral therapies and vaccines.

Poliovirus Antivirals Initiative

The Poliovirus Antivirals Initiative was established to explore antiviral treatments to mitigate risks associated with immune-deficient individuals excreting polioviruses. This compound was identified as a lead candidate due to its safety profile and significant acceleration of virus clearance in clinical studies.

- Study Design : A randomized, blinded, placebo-controlled trial evaluated this compound's efficacy in adults challenged with the oral poliovirus vaccine (mOPV1).

- Results : Participants treated with this compound cleared the virus within a median of 10 days compared to 13 days for placebo recipients. Importantly, no serious adverse events were reported, although some instances of resistant virus emerged during treatment .

Combination Therapy Studies

Research has also explored the efficacy of this compound in combination with other antiviral agents to enhance therapeutic outcomes against enteroviruses.

- Study Findings : Combinations of this compound with other compounds like pleconaril and oxoglaucine demonstrated moderate to strong synergistic antiviral effects without cytotoxicity. For instance, the combination of this compound and oxoglaucine showed particularly high synergy against various enteroviruses .

Data Tables

The following tables summarize key findings from research studies involving this compound:

| Study | Objective | Key Findings |

|---|---|---|

| Poliovirus Antivirals Initiative | Evaluate safety and efficacy | This compound reduced time to virus negativity from 13 days (placebo) to 10 days (this compound) |

| Combination Therapy | Assess synergistic effects | This compound combined with oxoglaucine showed strong synergy against CV-B4 |

| Combination | Synergistic Effect | Cytotoxicity Observed |

|---|---|---|

| This compound + Oxoglaucine | Moderate to Strong | None |

| This compound + Pleconaril | Moderate | None |

| This compound + Guanidine.HCl | Strong | None |

作用機序

ポカパビルは、エンテロウイルスのカプシドを阻害することによって効果を発揮します。ウイルスカプシドに結合し、ウイルスが宿主細胞に付着して侵入するのを防ぎます。 この阻害はウイルスの複製を阻止し、感染した個体におけるウイルス量を減少させます . 分子標的にはウイルスカプシドタンパク質が含まれ、関与する経路はウイルス侵入と複製に関連しています .

類似化合物との比較

ポカパビルは、エンテロウイルスに対する特異的な活性のために、カプシド阻害剤の中でもユニークです。類似の化合物には以下が含まれます。

プレコナリール: エンテロウイルスに対する活性を持つ別のカプシド阻害剤。

ルピントリビル: 抗ウイルス活性を有するプロテアーゼ阻害剤。

ディソキサリル: 異なる作用機序を持つカプシド阻害剤.

ポカパビルは、エンテロウイルスに対する高い効力と特異性により、これらの感染症に対する闘いにおいて貴重なツールとなっています .

生物活性

Pocapavir, a capsid-binding antiviral agent, has garnered attention due to its potential in treating enteroviral infections, particularly poliovirus. This article provides a comprehensive overview of its biological activity, including clinical trial results, mechanisms of action, and case studies.

This compound functions by inhibiting the uncoating of enteroviruses. By binding to the viral capsid, it prevents the release of viral RNA into host cells, thereby halting viral replication. This mechanism places this compound within the class of picornavirus antivirals known as capsid inhibitors .

Randomized Controlled Trials

A pivotal study assessed the efficacy of this compound in a randomized, blinded, placebo-controlled trial involving 144 participants who were challenged with the monovalent oral poliovirus type 1 vaccine (mOPV1). The results indicated that this compound significantly accelerated virus clearance:

- Median Time to Virus Negativity :

- This compound group: 10 days

- Placebo group: 13 days

- Statistical significance:

Among the this compound-treated subjects:

- 56% cleared the virus within 2-18 days without developing drug resistance.

- 44% experienced infections with resistant strains during isolation .

Excluding those with resistant viruses, the median time to negativity was notably reduced to 5.5 days for this compound recipients compared to 13 days for placebo recipients (P < 0.0001)【1】【3】.

Safety Profile

The study reported no serious adverse events or withdrawals due to adverse effects, indicating a favorable safety profile for this compound【1】【3】.

Chronic Enteroviral Meningoencephalitis

In a case study involving a patient with chronic enteroviral meningoencephalitis, treatment with this compound yielded mixed results. While there was an eventual positive outcome, it was delayed, highlighting the need for further evaluation of efficacy in chronic conditions【2】.

Pediatric Use in Non-Epidemic Meningitis (NEM)

This compound was administered to five out of seven pediatric patients diagnosed with NEM. All treated patients survived; however, the long-term effectiveness remains uncertain. Concerns regarding potential resistance were noted, suggesting that combination therapy may be necessary for future applications【7】.

Combination Therapy Potential

Recent studies have explored the synergistic effects of this compound when combined with other antiviral agents. For example:

- This compound and Oxoglaucine : Demonstrated strong synergistic interactions against various enteroviruses.

- This compound and Pleconaril : Showed moderate synergy without cytotoxicity【5】.

These findings suggest that combining this compound with other antivirals may enhance its efficacy and reduce the risk of resistance.

Research Findings Summary Table

| Study/Case Study | Population | Treatment Duration | Key Findings | Resistance Observed |

|---|---|---|---|---|

| Randomized Trial | Adults (n=144) | 14 days | Median virus clearance: 10 days (this compound) vs. 13 days (placebo) | Yes (44% treated) |

| Chronic Meningoencephalitis | Single patient | Not specified | Mixed virological response; delayed positive outcome | Not specified |

| NEM Pediatric Cases | Children (n=5) | Not specified | All survived; long-term outcomes unknown | Concerns raised |

特性

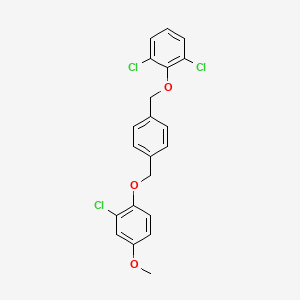

IUPAC Name |

1,3-dichloro-2-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMDDBVNWRWNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163548 | |

| Record name | Sch 48973 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146949-21-5 | |

| Record name | Pocapavir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146949215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sch 48973 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POCAPAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ILA3VOV97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。